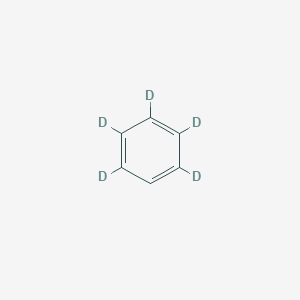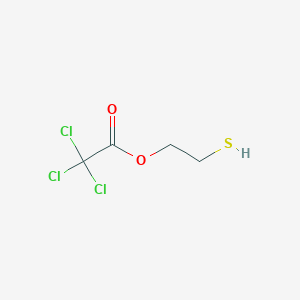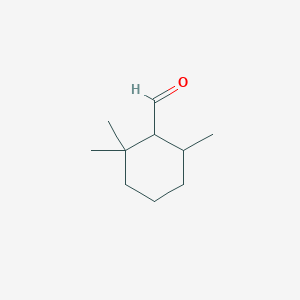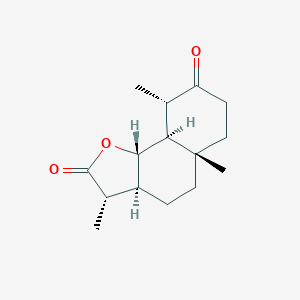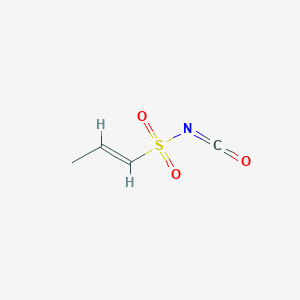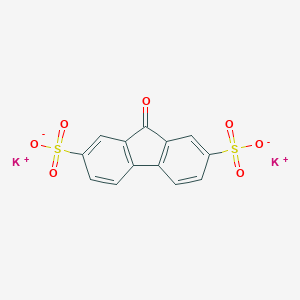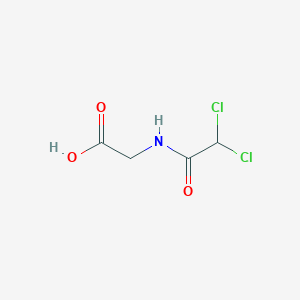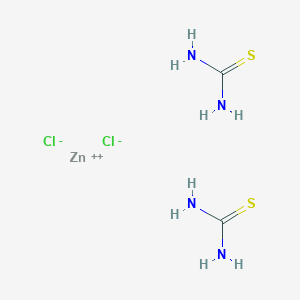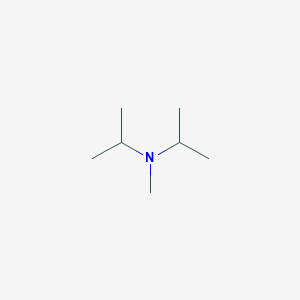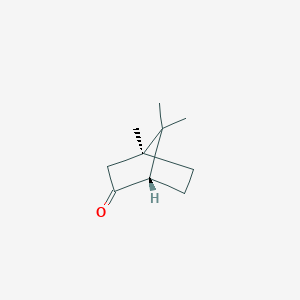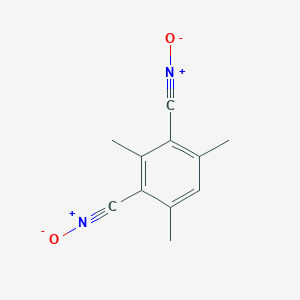
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide, also known as TMI N-oxide, is a highly reactive and versatile compound used in various scientific research applications. TMI N-oxide is a nitrogen oxide derivative of isophthalonitrile, which is a colorless crystalline compound with a distinctive odor. TMI N-oxide is widely used in organic synthesis and catalysis due to its unique properties, making it a valuable compound in the field of scientific research.
Mécanisme D'action
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide acts as an oxidizing agent in various organic reactions. It has a high oxidation potential, making it an effective catalyst in the oxidation of alcohols and other organic compounds. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide can also act as a nucleophile in certain reactions due to the presence of the nitrogen oxide group.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide. However, studies have shown that it is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other xenobiotics in the liver. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide has also been reported to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in lab experiments is its high reactivity and selectivity. It can be used in a wide range of organic reactions and is an effective catalyst in the oxidation of alcohols. However, Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other catalysts, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in scientific research. One potential area of research is the development of new catalysts based on Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide for specific organic reactions. Another area of research is the use of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in the synthesis of new pharmaceuticals and materials. Additionally, further research is needed to investigate the biochemical and physiological effects of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide and its potential use in medicine.
Conclusion:
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide is a highly reactive and versatile compound used in various scientific research applications. It is commonly used as a catalyst in organic reactions and as a reagent in the synthesis of various compounds. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide has a high oxidation potential, making it an effective oxidizing agent in organic reactions. While there is limited research on the biochemical and physiological effects of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide, it has been shown to have antimicrobial activity and is a potent inhibitor of cytochrome P450 enzymes. Future research on the use of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in the development of new catalysts and pharmaceuticals is needed to fully explore its potential in scientific research.
Méthodes De Synthèse
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide can be synthesized by various methods, including the oxidation of isophthalonitrile with hydrogen peroxide or m-chloroperbenzoic acid. Another method involves the oxidation of isophthalonitrile with m-chloroperoxybenzoic acid in the presence of a catalytic amount of trifluoroacetic acid. The synthesis of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide can also be achieved by the oxidation of isophthalonitrile with dimethyldioxirane.
Applications De Recherche Scientifique
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide has been widely used in scientific research applications due to its unique properties. It is commonly used as a catalyst in various organic reactions such as epoxidation, hydroxylation, and oxidation of alcohols. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the synthesis of chiral ligands and as a mediator in electrochemical reactions.
Propriétés
Numéro CAS |
15138-43-9 |
|---|---|
Nom du produit |
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide |
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2,4,6-trimethylbenzene-1,3-dicarbonitrile oxide |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-8(2)11(6-13-15)9(3)10(7)5-12-14/h4H,1-3H3 |
Clé InChI |
YZHOPEMIKZYPJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
SMILES canonique |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
Autres numéros CAS |
15138-43-9 |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
2,4,6-Trimethyl-1,3-benzenedicarbonitrile oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



